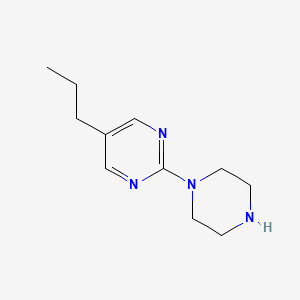

2-(1-piperazinyl)-5-propylPyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

2-piperazin-1-yl-5-propylpyrimidine |

InChI |

InChI=1S/C11H18N4/c1-2-3-10-8-13-11(14-9-10)15-6-4-12-5-7-15/h8-9,12H,2-7H2,1H3 |

InChI Key |

NIEMXEGZIKRNLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(N=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Piperazinyl 5 Propylpyrimidine and Analogous Structures

Strategies for Pyrimidine (B1678525) Ring Construction Relevant to the Core Structure

The formation of the central pyrimidine heterocycle is the foundational step in the synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Cyclocondensation reactions are the most traditional and widely used methods for constructing the pyrimidine ring. The Pinner synthesis, a classic example, involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine or guanidine derivative. slideshare.net To achieve the desired 5-propyl substitution, a precursor such as 2-propyl-1,3-propanedial or ethyl 2-formylpentanoate could be employed as the three-carbon component. This component would then be reacted with a suitable N-C-N building block like guanidine or S-methylisothiourea, which can be later converted to the desired 2-piperazinyl group.

Multicomponent reactions (MCRs) offer a more modern and efficient approach, allowing for the construction of complex, polysubstituted pyrimidines in a single step from simple precursors. acs.org These reactions enhance atom economy and operational simplicity.

| Reaction Type | Precursors | Typical Conditions | Key Features |

| Pinner Synthesis | 1,3-Dicarbonyl (e.g., 2-propylmalondialdehyde), Amidine/Guanidine | Acid or base catalysis | Versatile and well-established method for pyrimidine ring formation. slideshare.net |

| Three-Component Reaction | Amidines, Aryl Alkynes, Aldehydes | Base-mediated, transition-metal-free | One-pot synthesis of multisubstituted pyrimidines with high efficiency. acs.org |

| [4+2] Cyclocondensation | Malononitrile dimer, Amidines | Piperidine catalysis in DMF | Forms substituted aminopyrimidines. |

This table presents illustrative examples of cyclocondensation strategies for pyrimidine synthesis.

An alternative and highly common strategy involves the synthesis of a pyrimidine ring with a leaving group, typically a halogen, at the C-2 position. This halogenated pyrimidine then serves as an electrophilic substrate for the subsequent introduction of the piperazine (B1678402) nucleophile. For the target molecule, the key intermediate would be 2-chloro-5-propylpyrimidine .

The synthesis of this precursor can be achieved from 5-propyl-2-hydroxypyrimidine (often existing as its tautomer, 5-propylpyrimidin-2(1H)-one). Treatment of this pyrimidone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom. google.com The starting 5-propylpyrimidin-2(1H)-one can itself be prepared via cyclocondensation of an appropriate propyl-substituted 1,3-dicarbonyl compound with urea.

Approaches for Introducing the Piperazine Moiety

The introduction of the piperazine ring at the C-2 position of the pyrimidine core is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov In this step, the pre-formed 2-chloro-5-propylpyrimidine is treated with piperazine. The pyrimidine ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the HCl generated during the substitution. A variety of solvents can be used, including ethanol, dimethylformamide (DMF), or water, often at elevated temperatures to ensure a reasonable reaction rate. nih.govresearchgate.net

| Substrate | Nucleophile | Base | Solvent | Temperature | Yield | Reference |

| 2-Chloropyrimidine | Piperazine | K₂CO₃ | Water | 60-65 °C | High | nih.gov |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | N/A | N/A | Microwave | Good-Excellent | researchgate.net |

| 2-Substituted N-methylpyridinium ions | Piperidine | N/A | Methanol | N/A | N/A | nih.gov |

This table illustrates typical conditions for the SNAr reaction to introduce amine nucleophiles onto heteroaromatic rings.

Methods for Functionalization at the Pyrimidine C-5 Position with Propyl Groups

Introducing the propyl group at the C-5 position can be accomplished either by incorporating the group into the starting materials for ring construction or by functionalizing a pre-existing pyrimidine ring.

As mentioned in section 2.1.1, building the ring from a propyl-containing 1,3-dicarbonyl precursor is a direct approach. An alternative, postsynthetic modification strategy involves transition-metal-catalyzed cross-coupling reactions. A pyrimidine bearing a halogen (e.g., 5-bromo-2-chloropyrimidine) can be coupled with a propyl-containing organometallic reagent. For example, a Suzuki coupling with propylboronic acid or a Negishi coupling with propylzinc chloride, catalyzed by a palladium complex, could form the C-C bond at the C-5 position. nih.gov

Direct C-H functionalization is an emerging field that aims to form C-C bonds without pre-functionalizing the aromatic ring. researchgate.netthieme-connect.com While arylation of pyrimidine C-5 is more common, methods for C-H alkylation are being developed and could provide a future pathway for introducing the propyl group.

Advanced Synthetic Techniques and Catalytic Processes

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and environmental footprint of synthesizing molecules like 2-(1-piperazinyl)-5-propylpyrimidine.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. nih.gov It can significantly reduce reaction times for both the initial cyclocondensation to form the pyrimidine ring and the subsequent SNAr reaction with piperazine, often leading to higher yields and cleaner reactions compared to conventional heating. uts.edu.aunih.govacs.org

Catalytic Processes: The development of novel catalysts has opened new avenues for pyrimidine synthesis. Iridium-catalyzed multicomponent reactions can assemble highly substituted pyrimidines from simple alcohols and amidines, representing a sustainable and efficient method. acs.orgorganic-chemistry.orgnih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki or Hiyama cross-couplings, are indispensable for functionalizing the pyrimidine ring with both the piperazine moiety (C-N coupling) and the propyl group (C-C coupling), respectively. semanticscholar.orgacs.org

| Technique | Catalyst/Conditions | Transformation | Advantages |

| Microwave Synthesis | Microwave Irradiation | Cyclocondensation, SNAr | Reduced reaction times, improved yields. nih.govsemanticscholar.org |

| Iridium Catalysis | PN₅P-Ir-pincer complexes | Multicomponent pyrimidine synthesis from alcohols and amidines | High regioselectivity, sustainable, good yields. nih.gov |

| Palladium Catalysis | Pd(OAc)₂, various ligands | C-N (Buchwald-Hartwig) and C-C (Suzuki, Hiyama) cross-coupling | Versatile for functionalizing halogenated pyrimidines. semanticscholar.orgacs.org |

This table summarizes advanced synthetic techniques applicable to the synthesis of the target compound and its analogs.

Stereoselective Synthesis and Chiral Resolution for Enantiomerically Pure Forms

While this compound itself is an achiral molecule, analogs with substituents on the piperazine ring or the propyl chain can be chiral. Obtaining these analogs in enantiomerically pure form requires stereoselective methods.

Stereoselective Synthesis: This approach, also known as asymmetric synthesis, aims to create a specific enantiomer directly. This can be achieved by using a chiral starting material, such as an enantiopure amino acid, to construct a substituted piperazine ring. rsc.orgrsc.org Alternatively, a prochiral substrate can be converted to a chiral product using a chiral catalyst. For example, the asymmetric hydrogenation of a pyrazine precursor using a chiral iridium or palladium catalyst can yield enantiomerically enriched piperazines. rsc.orgacs.org

Chiral Resolution: This method involves the separation of a racemic mixture of enantiomers. A common technique is classical resolution, where the racemic piperazine derivative is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Kinetic resolution is another strategy, where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, allowing the unreacted, slower-reacting enantiomer to be recovered in high enantiomeric purity. whiterose.ac.uk

| Method | Description | Example Application |

| Asymmetric Synthesis | Direct creation of a single enantiomer using chiral starting materials or catalysts. | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can be converted to chiral piperazines. rsc.org |

| Classical Chiral Resolution | Separation of enantiomers via the formation of diastereomeric salts with a chiral resolving agent. | Resolution of a racemic piperazine fragment using a chiral acid, followed by recrystallization to isolate one diastereomer. nih.gov |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for the isolation of the other. | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system (n-BuLi/sparteine). whiterose.ac.uk |

This table outlines primary methods for obtaining enantiomerically pure analogs of the target compound.

Molecular Pharmacology and Mechanism of Action Preclinical Investigations

Cellular and Subcellular Target Engagement

Cellular target engagement assays are essential in drug discovery to confirm that a compound interacts with its intended target within a cellular environment. nih.govnih.govrevvity.co.jp These assays can measure the physical binding of a drug to its target protein. revvity.co.jp There are no published studies that demonstrate the cellular or subcellular target engagement of 2-(1-piperazinyl)-5-propylpyrimidine with any of the aforementioned potential targets (GPCRs, CDKs, AChE, BuChE, TS, or DHFR) or any other cellular protein.

In Vitro Anti-Proliferative Activity in Malignant Cell Lines

The anti-proliferative capacity of this compound has been evaluated across a panel of human cancer cell lines. In a study assessing a series of novel piperazine (B1678402) derivatives, a compound structurally related to this compound demonstrated significant growth-inhibitory effects. This compound, identified as C505, exhibited potent anti-proliferative activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.06 to 0.16 μM across various cancer cell lines. nih.gov

To further characterize its activity, the effects of this compound and its analogues have been compared to established anti-cancer agents. For instance, in studies involving other piperazine-containing compounds, the anti-proliferative effects were benchmarked against drugs like imatinib, a known tyrosine kinase inhibitor. nih.gov The broad-spectrum anti-proliferative activity observed in these initial screenings suggests that pyrimidine-piperazine scaffolds may represent a promising area for the development of new anti-cancer agents.

Table 1: In Vitro Anti-Proliferative Activity of a Related Piperazine Derivative (C505)

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 0.06 |

| HeLa | Cervical Cancer | 0.12 |

| A549 | Lung Cancer | 0.16 |

Data represents the concentration of the compound required to inhibit cell growth by 50%.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

Further mechanistic studies have focused on the ability of this compound derivatives to induce programmed cell death, or apoptosis, in cancer cells. Treatment of cancer cell lines with the related compound C505 led to a significant increase in the apoptotic cell population, as determined by Annexin V/7-AAD staining. nih.gov This indicates that the compound actively triggers the cellular machinery responsible for dismantling and eliminating damaged or cancerous cells.

In addition to inducing apoptosis, this class of compounds has been shown to modulate the cell cycle. Flow cytometry analysis following treatment with C505 revealed a notable arrest of cancer cells in a specific phase of the cell cycle. nih.gov This disruption of the normal cell division process is a key mechanism by which many anti-cancer drugs exert their effects, preventing the uncontrolled proliferation of malignant cells. The induction of both apoptosis and cell cycle arrest suggests a multi-faceted approach by which this compound derivatives may combat cancer cell growth. nih.gov

Effects on Cellular Signaling Cascades and Gene Expression

Preclinical investigations have delved into the molecular pathways affected by this compound derivatives. The related compound C505 was found to inhibit multiple signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov Western blot analyses revealed a dose- and time-dependent decrease in the phosphorylation levels of key proteins within several oncogenic signaling cascades.

Specifically, treatment with C505 was shown to downregulate the activity of the PI3K-AKT pathway, a central signaling node that promotes cell growth, survival, and proliferation. nih.gov Furthermore, the compound was observed to inhibit the activity of Src family kinases and the BCR-ABL fusion protein, both of which are implicated in the development and progression of certain cancers. nih.gov The ability to interfere with these critical signaling networks highlights the potential of this chemical scaffold to target fundamental cancer-driving mechanisms.

Investigations into Multi-Targeting Mechanisms at the Cellular Level

The collective preclinical data for derivatives of this compound suggest a multi-targeted mechanism of action at the cellular level. The concurrent inhibition of several key signaling pathways, including the PI3K-AKT and Src family kinase pathways, indicates that this class of compounds does not rely on a single molecular target. nih.gov This multi-targeting capability is a desirable attribute in cancer therapeutics, as it may help to overcome the development of drug resistance, a common challenge with single-target agents.

The induction of caspase-dependent apoptosis further supports a multi-faceted mechanism, as this process can be initiated through various cellular stress signals. nih.gov The ability to simultaneously induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways suggests that this compound and its analogues may offer a robust approach to inhibiting cancer cell proliferation. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 1 Piperazinyl 5 Propylpyrimidine Derivatives

Influence of Substitutions on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring of the 2-(1-piperazinyl)pyrimidine (B151936) scaffold offers a key point for structural modification, with substituents at the N4-position significantly impacting potency and selectivity for various biological targets. The nature of the substituent, ranging from simple alkyl groups to complex aromatic and heterocyclic moieties, dictates the interaction with the target protein.

For instance, in the development of antagonists for dopamine (B1211576) D3 and D2 receptors, the N4-substituent on the piperazine ring is crucial for affinity and selectivity. Studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, where the aryl group is a pyrimidinyl moiety, have shown that the terminal amide group and the nature of the pyrimidinyl substituents are key determinants of D3 receptor selectivity. acs.org

In a different context, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated as monoamine oxidase (MAO) inhibitors. nih.gov The variation at the N4-position of the terminal piperazine ring led to compounds with selective MAO-A inhibitory activity. For example, the presence of a 4-nitrophenyl or a benzhydryl group resulted in compounds with significant and selective MAO-A inhibition. nih.gov This highlights the role of the N4-substituent in orienting the molecule within the active site of the enzyme.

The table below illustrates the impact of N4-substituents on the piperazine ring on MAO-A inhibitory activity.

| Compound ID | N4-Substituent | MAO-A IC50 (µM) |

| 2j | 4-Nitrophenyl | 23.10 |

| 2m | Benzhydryl | 24.14 |

| Reference | Moclobemide | 2.01 |

| Data sourced from a study on 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives. nih.gov |

These findings collectively underscore the critical role of the piperazine N4-substituent in defining the pharmacological profile of 2-(1-piperazinyl)pyrimidine derivatives. The size, lipophilicity, and electronic properties of this substituent can be fine-tuned to achieve desired potency and selectivity for a specific biological target.

Impact of Functional Group Modifications at the Pyrimidine (B1678525) C-5 Position (e.g., propyl group)

The C-5 position of the pyrimidine ring is a strategic point for modification to modulate the physicochemical properties and biological activity of 2-(1-piperazinyl)pyrimidine derivatives. While literature specifically detailing the SAR of a 5-propyl substituent on this scaffold is not abundant, the effects of substituents at this position can be inferred from broader studies on pyrimidine-containing compounds.

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, various substitutions on the pyrimidine ring were explored. mdpi.com Although this study does not feature a 2-(1-piperazinyl) group, it provides insights into how the pyrimidine core can be modified. The study demonstrated that the electronic and steric nature of substituents on the pyrimidine ring can significantly alter inhibitory activity. mdpi.com

For the 2-(1-piperazinyl)-5-propylpyrimidine scaffold, the propyl group could occupy a hydrophobic pocket within the binding site of a target receptor or enzyme. The length and branching of the alkyl chain at the C-5 position are often critical. For example, in a series of 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity, the biological activity was found to increase with lipophilicity up to a certain point, after which it dropped dramatically. nih.gov This suggests that while a degree of lipophilicity conferred by a group like propyl is beneficial, excessive lipophilicity can be detrimental to activity.

The table below conceptualizes the potential impact of different C-5 substituents on the lipophilicity of a hypothetical 2-(1-piperazinyl)pyrimidine core.

| C-5 Substituent | Expected Change in Lipophilicity (logP) | Potential Impact on Activity |

| Hydrogen (H) | Baseline | Lower membrane permeability |

| Methyl (CH₃) | Moderate Increase | Enhanced binding in small hydrophobic pockets |

| Propyl (C₃H₇) | Significant Increase | Improved hydrophobic interactions, potential for increased non-specific binding |

| Phenyl (C₆H₅) | Large Increase | Potential for π-π stacking, significant steric bulk |

| This table is illustrative and based on general medicinal chemistry principles. |

Effects of Alterations to the Pyrimidine Nucleus on Target Affinity

Alterations to the pyrimidine nucleus itself, beyond simple substitution, can have profound effects on the target affinity and selectivity of 2-(1-piperazinyl)pyrimidine derivatives. These modifications can include substitution at other positions (C-4 and C-6), replacement of carbon atoms with nitrogen (e.g., creating a triazine), or fusion with other ring systems.

For instance, in a series of 1-(2-pyrimidinyl)piperazine derivatives, substitutions at the C-4 and C-6 positions of the pyrimidine ring were found to be critical for selectivity between 5-HT1A and 5-HT2A receptors. The introduction of bulky aromatic rings, such as thienyl groups, at these positions can significantly enhance affinity and selectivity for the 5-HT2A receptor. This suggests that the topography of the molecule and the stereoelectronic effects of these substituents are major factors in receptor recognition.

The table below summarizes the binding affinities of a pyrimido[2,1-f]purine derivative, illustrating the impact of modifying the core pyrimidine nucleus.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 13 | 5-HT1A | 1.1 |

| α1 | 55 | |

| 5-HT2A | >250 | |

| D2 | >250 | |

| Data for a representative compound from a study on pyrimido[2,1-f]purine derivatives. nih.gov |

These examples demonstrate that modifications to the pyrimidine nucleus are a powerful strategy for modulating the pharmacological properties of this class of compounds, allowing for the fine-tuning of target affinity and selectivity.

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For 2-(1-piperazinyl)pyrimidine derivatives, pharmacophore models have been developed to understand the key features required for their interaction with various biological targets.

For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model was proposed consisting of 11 features. nih.gov These features likely include hydrogen bond acceptors (the nitrogen atoms of the pyrimidine and piperazine rings), a basic nitrogen atom (the N4 of the piperazine), and hydrophobic regions. The relative spatial arrangement of these features is critical for binding to the hypothetical receptor responsible for the sedative-hypnotic effect. nih.gov

In the context of dopamine D3 receptor antagonists, the pharmacophore for pyrimidinylpiperazine-based compounds typically includes a basic nitrogen atom, an aromatic region (the pyrimidine ring), and a distal amide or other hydrogen-bonding group. nih.gov The 2-(1-piperazinyl)pyrimidine core serves as a central scaffold to correctly position these pharmacophoric elements. The 5-propyl group would contribute to a hydrophobic region within this model.

A general pharmacophore model for 2-(1-piperazinyl)pyrimidine derivatives targeting G-protein coupled receptors (GPCRs) often includes:

A basic nitrogen center: The N4-nitrogen of the piperazine is usually protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket.

An aromatic moiety: The pyrimidine ring can engage in π-π stacking or other hydrophobic interactions with aromatic residues in the receptor.

A hydrophobic region: This can be provided by substituents on the pyrimidine ring, such as the 5-propyl group, or by bulky groups on the N4-position of the piperazine.

Hydrogen bond acceptors: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

The precise geometry and combination of these features determine the compound's affinity and selectivity for a specific receptor subtype.

Analysis of Ligand Efficiency and Physicochemical Descriptors in SAR Optimization

In modern drug discovery, SAR is often analyzed through various calculated parameters, including physicochemical descriptors and ligand efficiency metrics. These tools help in optimizing lead compounds by ensuring that increases in potency are achieved efficiently, without unduly compromising drug-like properties.

Physicochemical Descriptors: Key descriptors for the this compound series include:

Lipophilicity (logP/logD): This parameter affects solubility, permeability, and metabolism. As discussed, the 5-propyl group increases lipophilicity. SAR studies often reveal an optimal logP range for a given biological target. nih.gov

Molecular Weight (MW): Increasing the size of substituents will increase MW. Keeping MW within a certain range (e.g., <500 Da) is often desirable for good oral bioavailability.

Polar Surface Area (PSA): This is related to a molecule's ability to form hydrogen bonds and is a predictor of membrane permeability. The pyrimidine and piperazine nitrogens contribute to the PSA of the core scaffold.

Ligand Efficiency (LE): LE is a metric that relates the binding affinity of a compound to its size (number of heavy atoms, HAC). It is calculated as: LE = -1.37 * pKi / HAC

LE helps in identifying small molecules that bind efficiently to their target. During lead optimization, a decrease in LE is often observed as molecules become larger and more complex. mtak.hu The goal is to maintain or improve LE while increasing potency.

Lipophilic Ligand Efficiency (LLE): LLE relates binding affinity to lipophilicity: LLE = pKi - logP

LLE is a measure of how effectively a compound uses its lipophilicity to achieve potency. An ideal optimized compound should have a high LLE, indicating that its potency is not solely driven by non-specific hydrophobic interactions. mtak.hu

The table below shows a hypothetical analysis of these metrics for a series of 2-(1-piperazinyl)pyrimidine derivatives, illustrating how they can guide SAR optimization.

| Compound | C-5 Substituent | pKi | HAC | logP | LE | LLE |

| A | H | 7.0 | 18 | 0.53 | 3.1 | 3.9 |

| B | Methyl | 7.5 | 19 | 0.50 | 3.6 | 4.0 |

| C | Propyl | 8.0 | 21 | 0.49 | 4.2 | 3.8 |

| D | Phenyl | 8.2 | 24 | 0.35 | 4.7 | 3.5 |

| Values for pKi, HAC, logP, LE, and LLE are hypothetical and for illustrative purposes. |

In this hypothetical example, moving from a hydrogen to a propyl group at C-5 increases potency (pKi). While LE also increases, the LLE starts to decrease, suggesting that the gains in potency are becoming less efficient in terms of lipophilicity. This kind of analysis is crucial for guiding the selection of substituents that lead to a balanced profile of potency and drug-like properties.

Computational and in Silico Approaches in Research on 2 1 Piperazinyl 5 Propylpyrimidine

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 2-(1-piperazinyl)-5-propylpyrimidine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand-target interaction.

Research on related piperazine- and pyrimidine-containing compounds has utilized molecular docking to elucidate their mechanism of action. For instance, in studies of piperazine-linked pyrimidines as inhibitors of the p65 subunit of NF-κB, molecular docking revealed key interactions within the protein's binding pocket. nih.gov These studies often show that the pyrimidine (B1678525) ring can form strong interactions with the target, with binding energies indicating a high affinity. nih.gov For example, a docking study on a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against carbonic anhydrase IX (CAIX) identified binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov This indicates that the piperazine (B1678402) moiety can significantly contribute to the binding of the molecule.

The interactions typically observed in such simulations include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific residues of the target protein involved in these interactions can be identified, providing a detailed picture of the ligand-target complex. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Piperazine-linked Pyrimidines | NF-κB (p65 subunit) | -9.32 | Not Specified | nih.gov |

| Piperazine-linked 1,8-Naphthalimide-Arylsulfonyl Derivatives | Carbonic Anhydrase IX (CAIX) | -8.61 | Arg6, Trp9, Val130, Asn66 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine-based compounds | Not Specified | Not Specified | Cys 694 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein.

In studies involving piperazine-containing compounds, MD simulations have been used to validate the binding modes predicted by docking and to analyze the stability of the ligand-protein complex. nih.govnih.gov These simulations can reveal crucial information about the flexibility of the ligand within the binding site and the role of water molecules in mediating interactions. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation. A stable RMSD suggests that the ligand remains securely bound in its predicted orientation.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-target complex, providing a more accurate estimation of binding affinity than docking scores alone. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often employed for this purpose. These calculations can help to differentiate between potent and less active compounds in a series of analogs.

| Compound Class | Target Protein | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|

| Piperazinyl-glutamate-pyridines/pyrimidines | P2Y12 | Not Specified | Validated stability and rationality of derived molecular conformations. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Not Specified | Not Specified | Analysis of binding stability. | nih.gov |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Not Specified | Revealed crucial interacting amino acid residues. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of novel, untested compounds.

For classes of compounds like piperazinyl-pyrimidines, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov In a study on a large dataset of 397 piperazinyl-glutamate-pyridines/pyrimidines, CoMFA and CoMSIA models were developed with good statistical significance and predictive ability. nih.gov These models generated contour maps that visually represent the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.

Such models can guide the rational design of new derivatives of this compound by suggesting specific modifications to enhance their desired biological effects. For example, a QSAR model might indicate that adding a bulky substituent at a particular position on the pyrimidine ring would increase activity, while a polar group at another position would be detrimental.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.571 | 0.814 | 0.664 | nih.gov |

| CoMSIA | 0.592 | 0.834 | 0.668 | nih.gov |

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based. Structure-based virtual screening utilizes molecular docking to assess the binding of compounds from a database to the target's binding site. Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand to find other molecules with similar properties.

The piperazinyl-pyrimidine scaffold can be used as a query in virtual screening campaigns to discover novel ligands with similar structural features. For instance, a pharmacophore model could be developed based on the key structural elements of an active piperazinyl-pyrimidine derivative. This model would define the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This pharmacophore can then be used to screen large chemical databases for compounds that match these criteria.

Successful virtual screening campaigns have been reported for various classes of piperazine-containing compounds, leading to the identification of novel hits for further development. researchgate.netresearchgate.net This methodology allows for the rapid and cost-effective exploration of vast chemical space, significantly accelerating the early stages of drug discovery.

De Novo Drug Design and Scaffold Hopping Strategies

De novo drug design is a computational approach that involves the creation of novel molecular structures from scratch, typically within the constraints of a target's binding site. Scaffold hopping is a related strategy that aims to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity.

The this compound scaffold can serve as a starting point for both de novo design and scaffold hopping. De novo design algorithms could generate novel side chains or modifications to the core structure to optimize interactions with a specific target. Scaffold hopping, on the other hand, might replace the pyrimidine or piperazine ring with other heterocyclic systems that maintain the key pharmacophoric features. This can lead to the discovery of compounds with novel intellectual property and potentially improved pharmacokinetic properties.

For example, a study on thieno[3,2-d]pyrimidine (B1254671) derivatives demonstrated that replacing a piperazine with a piperazinone led to more potent and selective inhibitors. nih.gov This represents a successful application of scaffold modification guided by medicinal chemistry principles, a process that can be greatly enhanced by computational design strategies.

Future Research Directions and Translational Opportunities

Exploration of Novel Therapeutic Indications for Pyrimidine-Piperazine Scaffolds

The pyrimidine-piperazine core is a privileged structure found in numerous approved drugs with a wide spectrum of biological activities, including roles as kinase inhibitors in oncology and as anxiolytic agents. nih.gov This proven clinical success provides a strong rationale for exploring new therapeutic applications for analogues of 2-(1-piperazinyl)-5-propylpyrimidine.

Future research should focus on screening pyrimidine-piperazine libraries against a diverse array of biological targets. Given the scaffold's prevalence in kinase inhibitors, a primary area of investigation should be its potential against novel or challenging kinase targets implicated in cancers and inflammatory diseases. nih.govmdpi.com Furthermore, the structural similarity of the piperazine (B1678402) moiety to certain neurotransmitter fragments suggests that new derivatives could be developed for neurological and psychiatric disorders beyond current applications. nih.gov There is also emerging potential in designing these hybrids as antimicrobial agents, targeting essential bacterial enzymes like DNA gyrase, to combat the growing threat of antibiotic resistance. researchgate.netresearchgate.net

| Potential Therapeutic Area | Specific Molecular Target Class | Rationale for Exploration |

| Oncology | Novel Protein Kinases (e.g., non-receptor tyrosine kinases) | The pyrimidine-piperazine scaffold is a proven pharmacophore in numerous kinase inhibitors. nih.gov |

| Infectious Diseases | Bacterial Enzymes (e.g., DNA gyrase, topoisomerase II) | Hybrids have shown potential to overcome antimicrobial resistance by targeting unique bacterial machinery. researchgate.net |

| Neurology | G-protein coupled receptors (GPCRs), Ion Channels | The piperazine core is a key component of several CNS-active agents. nih.gov |

| Inflammatory Disorders | Cytokine-related signaling pathways | Kinase inhibition is a validated strategy for modulating inflammatory responses. |

Development of Hybrid Molecules and Prodrug Strategies (Preclinical Focus)

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, offers a promising strategy to develop multifunctional drugs with enhanced efficacy or the ability to overcome drug resistance. acs.orgresearchgate.net The this compound scaffold is an ideal candidate for creating hybrid molecules. By attaching other bioactive moieties—such as fragments of natural products or other synthetic pharmacophores—researchers can design agents that modulate multiple targets simultaneously. nih.gov For instance, creating hybrids with chalcone (B49325) or sulfonamide motifs has been explored to enhance anticancer activity. researchgate.netresearchgate.net

Concurrently, prodrug strategies can be employed to overcome pharmacokinetic challenges like poor solubility or limited bioavailability. researchgate.net The piperazine nitrogen atoms provide convenient handles for chemical modification to create prodrugs. nih.gov For example, esterase-cleavable groups could be attached to the piperazine ring to mask its basicity, potentially improving membrane permeability and oral absorption. nih.govnih.gov Upon enzymatic cleavage in vivo, the active parent compound, this compound, would be released at the target site. tandfonline.com

| Strategy | Objective | Example Approach |

| Hybrid Molecules | Achieve multi-target activity; overcome drug resistance. | Linking the pyrimidine-piperazine scaffold to another pharmacophore, such as a quinolone or a natural product fragment. nih.gov |

| Prodrug Design | Enhance bioavailability; improve skin permeation; reduce off-target effects. | Attaching a cleavable promoiety (e.g., an ester or a phosphate) to the piperazine nitrogen. nih.govtandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery is increasingly driven by computational approaches. Artificial intelligence (AI) and machine learning (ML) can dramatically accelerate the design and optimization of novel this compound derivatives. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are already used to predict the biological activity and binding modes of piperazine-containing compounds.

Future efforts can leverage more advanced AI/ML algorithms to:

Generate Novel Structures: Generative models can design new molecules with desired properties from the ground up, exploring a vast chemical space around the pyrimidine-piperazine core.

Predict ADME Properties: Machine learning models can be trained to accurately predict absorption, distribution, metabolism, and excretion (ADME) profiles, helping to identify candidates with favorable drug-like properties early in the discovery process.

Optimize Target Affinity: Algorithms can guide the modification of substituents on the pyrimidine (B1678525) and piperazine rings to maximize binding affinity for a specific biological target while minimizing off-target interactions.

These computational tools can reduce the number of compounds that need to be synthesized and tested, saving significant time and resources in the preclinical development phase.

Advanced Mechanistic Elucidation at Atomic Resolution

A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design. While molecular docking provides valuable predictive insights, experimental techniques are needed to confirm these interactions at an atomic level. Future research should prioritize the use of high-resolution structural biology techniques to elucidate the binding mechanisms of this compound and its analogues.

X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide detailed, three-dimensional structures of these compounds in complex with their target proteins, such as protein kinases. These structures can reveal the precise hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity. For example, a co-crystal structure could show how the pyrimidine ring engages with the hinge region of a kinase's ATP-binding pocket while the substituted piperazine moiety extends into a solvent-exposed region, offering opportunities for further modification to enhance potency or alter physical properties. This atomic-level information is invaluable for structure-based drug design, enabling the targeted optimization of lead compounds to improve their pharmacological profiles.

Design of Targeted Delivery Systems for Enhanced Biological Efficacy

Even a highly potent compound can fail if it does not reach its intended site of action in the body at a sufficient concentration. The development of targeted delivery systems is a critical translational opportunity for this compound and its derivatives. Nanotechnology-based platforms offer a particularly promising approach.

Recent research has demonstrated that piperazine-containing lipids can be formulated into lipid nanoparticles (LNPs) that preferentially deliver mRNA to immune cells in vivo without the need for specific targeting ligands. This suggests that the piperazine moiety itself can influence biodistribution. Building on this, novel delivery systems could be designed specifically for pyrimidine-piperazine compounds. For instance, encapsulating an anticancer derivative within piperazine-functionalized nanoparticles could improve its solubility and selectively deliver it to tumor tissues. Other strategies include using human ferritin nanocages or mesoporous silica (B1680970) nanoparticles as carriers to protect the drug from degradation and control its release.

| Delivery System | Mechanism/Advantage | Potential Application |

| Lipid Nanoparticles (LNPs) | Encapsulates drug to improve solubility and alter biodistribution; piperazine lipids can offer inherent cell targeting. | Systemic delivery of anticancer or immunomodulatory agents. |

| Mesoporous Silica Nanocarriers | High drug loading capacity and controlled release profile. | Localized or sustained release of therapeutic compounds. |

| Protein-based Nanocages (e.g., Ferritin) | Biocompatible and can be engineered for cell-specific targeting via receptors overexpressed on cancer cells. | Targeted delivery of cytotoxic agents to tumors. |

| Low-Density Lipoprotein (LDL) Nanoparticles | Utilizes the natural LDL receptor pathway for cellular uptake, which is often upregulated in cancer cells. | Enhanced delivery of pyrimidine-based anticancer agents to cancer cells. |

Q & A

Q. What experimental designs are recommended for analyzing the compound’s potential neurotoxic effects in preclinical models?

- Methodological Answer : Use tiered assays: in vitro neuroblastoma cell viability (MTT assay), followed by in vivo rodent models (open-field test, rotarod). Histopathological analysis of brain tissues and biomarker quantification (e.g., GFAP for glial activation) provide mechanistic insights. Dose-response curves establish safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.